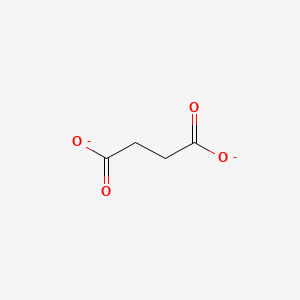
4-Chloro-2,5-dimethoxyaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Chloro-2,5-dimethoxyaniline involves chemical reactions that allow for the introduction of chloro and methoxy groups into an aniline framework. One method for its production starts from 2,5-dimethoxy-4-chloro-nitrobenzene, which is reduced using iron powder in a mixture of ethanol and water as the medium, showcasing the compound's accessibility through relatively straightforward chemical reactions (Wang Dong-tia, 2000).
Molecular Structure Analysis
The molecular structure of 4-Chloro-2,5-dimethoxyaniline and related compounds has been analyzed through X-ray crystallography, providing insights into the arrangement of atoms and the overall geometry of the molecule. Such studies reveal the distances between atoms, bond angles, and other structural parameters critical for understanding the compound's chemical behavior (M. E. Glaoui et al., 2009).
Chemical Reactions and Properties
4-Chloro-2,5-dimethoxyaniline undergoes various chemical reactions due to the presence of functional groups. It can participate in condensation reactions, forming complex structures, and its chemical properties are influenced by the chloro and methoxy groups, which affect its reactivity and interactions with other molecules (Yongfei Pan et al., 2013).
Physical Properties Analysis
The physical properties of 4-Chloro-2,5-dimethoxyaniline, such as solubility, have been studied in different solvents. Understanding these properties is crucial for its application in synthesis and material science. The solubility in various organic solvents and the impact of temperature on solubility patterns have been documented, providing valuable data for researchers working with this compound (Xin Liu et al., 2019).
Chemical Properties Analysis
The chemical properties of 4-Chloro-2,5-dimethoxyaniline, including its reactivity and the types of chemical bonds it can form, are influenced by its functional groups. Studies focusing on its behavior in chemical syntheses, such as electrophilic substitution reactions, and its role as an intermediate in the formation of polymers, highlight its versatility in organic chemistry (G. Pistoia & R. Rosati, 1994).
Wissenschaftliche Forschungsanwendungen
Solubility and Thermodynamic Properties : CDMA's solubility in different solvents like methanol, ethanol, xylene, and toluene has been extensively studied. It is found that its solubility increases with temperature, with toluene showing the greatest solubility. This knowledge is crucial for its applications in chemical reactions and product separation processes (Zhang et al., 2015).
Synthesis of New Compounds and Antioxidant Activity : CDMA is used in the synthesis of new compounds, such as isatin derivatives. Some of these derivatives have shown significant antioxidant activity, which can have implications in pharmacology and medicinal chemistry (Andreani et al., 2010).
Conducting Polymers and Electrochemistry : Research has been conducted on the chemical and electrochemical syntheses of poly(2,5-dimethoxyaniline) (PDMA), a polymer derived from CDMA. These studies explore its properties and potential applications in electronics, such as in sensors and capacitors (Storrier et al., 1994).
Nanostructured Materials : The development of nanostructured PDMA with high electrical conductivity and charge storage capacity has been reported. Such materials are valuable for advanced applications in energy storage and electronics (Jain et al., 2010).
Detection of Amino Acids : CDMA has been used in the electrochemical synthesis on glassy carbon electrodes for the detection of amino acids like glutamic acid. This application is significant in biochemical analysis and diagnostics (Zeng et al., 2019).
pH Sensors : Poly(2,5-dimethoxyaniline) based pH sensors have been developed, demonstrating the potential of CDMA in creating sensitive and stable pH sensors for various applications (Prissanaroon-Ouajai et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-2,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUFQYGSBVXPMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040718 | |
| Record name | 2,5-Dimethoxy-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-dimethoxyaniline | |
CAS RN |
6358-64-1 | |
| Record name | 4-Chloro-2,5-dimethoxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxy-4-chloroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2,5-dimethoxyaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-chloro-2,5-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethoxy-4-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,5-dimethoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHOXY-4-CHLOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T659IW8P4S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the solubility characteristics of 4-Chloro-2,5-dimethoxyaniline?
A: 4-Chloro-2,5-dimethoxyaniline (CDMA) exhibits temperature-dependent solubility. Research indicates its solubility increases with rising temperatures in various solvents, including pure solvents like methanol, ethanol, xylene, and toluene, as well as binary solvent mixtures like methanol-water and ethanol-water. [, ] This behavior is consistent with the general principle of increased solubility with increasing temperature for most solid solutes. The solubility in binary mixtures also varies depending on the composition of the mixture, with higher methanol or ethanol content generally leading to increased CDMA solubility. []
Q2: How is the solubility of 4-Chloro-2,5-dimethoxyaniline modeled in different solvents?
A: Researchers have successfully employed thermodynamic models to correlate experimental solubility data of CDMA. For binary solvent mixtures like methanol-water and ethanol-water, the Wilson and NRTL models demonstrate good agreement with experimental findings. [] In pure organic solvents, the Wilson, NRTL, modified Apelblat, and λh models effectively describe the solubility behavior of CDMA. [] These models help predict CDMA solubility under various conditions, crucial for optimizing processes like crystallization and purification.
Q3: Beyond solubility, how else has 4-Chloro-2,5-dimethoxyaniline been investigated as an adsorbate?
A: Studies have explored the adsorption behavior of CDMA onto activated pine-sawdust pyrolytic char (APC). Results show that APC effectively removes CDMA from solutions, with the adsorption capacity influenced by factors like pH and adsorbent dose. [] The maximum adsorption capacity reached 134 mg g−1 under specific conditions (pH 10, 0.005 g adsorbent dose, 180 min contact time, 80 mg L−1 initial concentration at 303 K). [] This finding suggests potential applications of APC in wastewater treatment for removing CDMA and similar compounds.
Q4: What synthetic routes are available for producing 4-Chloro-2,5-dimethoxyaniline?
A: A primary method for synthesizing CDMA involves the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. This reduction typically employs hydrogen gas under specific conditions, including temperatures between 80-110°C and atmospheric pressure. [] The reaction occurs in an aromatic solvent like xylene, facilitated by a modified platinum-on-carbon catalyst. [] Adding compounds to adjust the pH and incorporating aliphatic amines can further enhance the yield and purity of CDMA. []
Q5: What are the potential applications of 4-Chloro-2,5-dimethoxyaniline?
A: CDMA serves as a valuable intermediate in synthesizing various organic dyes and pigments. [, ] Its specific chemical structure makes it a suitable precursor for introducing desired functionalities and properties into these colorants. Furthermore, research suggests potential applications in other fields, including wastewater treatment using activated char adsorption. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



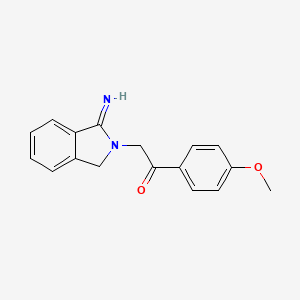
![9-Amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide](/img/structure/B1194660.png)
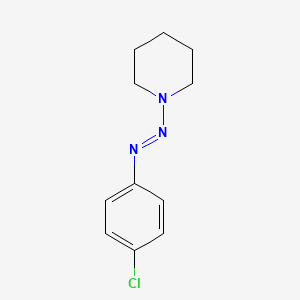
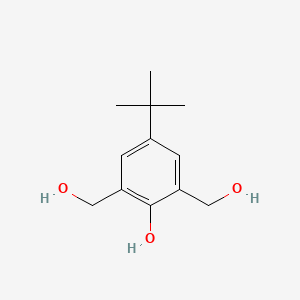

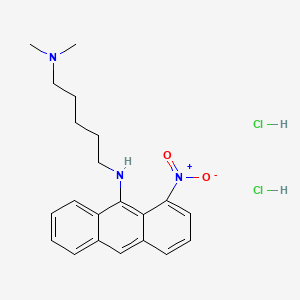
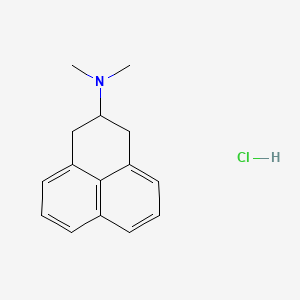
![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1194672.png)
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-(4-methoxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1194674.png)


